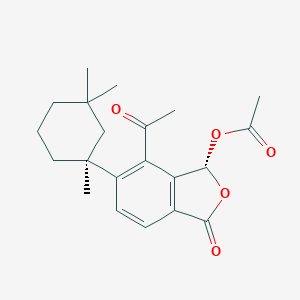![molecular formula C12H15NOS B025593 1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol CAS No. 107401-57-0](/img/structure/B25593.png)
1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMBO and has been studied for its various properties and effects. In
Mécanisme D'action
The exact mechanism of action of BMBO is not fully understood, but it is believed to act on various receptors in the brain, including the GABA-A receptor and the NMDA receptor. It may also have antioxidant properties and protect against oxidative stress.
Effets Biochimiques Et Physiologiques
BMBO has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic effects. It may also increase acetylcholine levels and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
BMBO has several advantages for lab experiments, including its high purity and stability. However, it may be difficult to obtain in large quantities and its effects may vary depending on the specific experimental conditions.
Orientations Futures
There are several potential future directions for research on BMBO. It may be useful in the development of new treatments for neurodegenerative diseases, as well as in the study of the mechanisms underlying anxiety and cognitive function. Further research is needed to fully understand the effects and potential applications of this compound.
Méthodes De Synthèse
BMBO can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol and 3-methyl-2-butanone in the presence of a catalyst. This method has been shown to be effective in producing high yields of pure BMBO.
Applications De Recherche Scientifique
BMBO has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
107401-57-0 |
|---|---|
Nom du produit |
1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol |
Formule moléculaire |
C12H15NOS |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C12H15NOS/c1-8(2)10(14)7-12-13-9-5-3-4-6-11(9)15-12/h3-6,8,10,14H,7H2,1-2H3 |
Clé InChI |
QYDGONXPYDJFKR-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC1=NC2=CC=CC=C2S1)O |
SMILES canonique |
CC(C)C(CC1=NC2=CC=CC=C2S1)O |
Synonymes |
2-Benzothiazoleethanol,alpha-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)


![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)